Home > Products > Screening Compounds P64688 > Chlorobutoxy Abiraterone
Chlorobutoxy Abiraterone - 2484719-17-5

Chlorobutoxy Abiraterone

Catalog Number: EVT-15326063
CAS Number: 2484719-17-5
Molecular Formula: C28H38ClNO
Molecular Weight: 440.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chlorobutoxy Abiraterone is a derivative of Abiraterone, a potent antiandrogen primarily used in treating metastatic castration-resistant prostate cancer. Abiraterone itself is an irreversible inhibitor of the enzyme 17 α-hydroxylase/C17,20-lyase (CYP17), which plays a crucial role in androgen biosynthesis. The introduction of chlorobutoxy into the abiraterone structure aims to enhance its pharmacological properties and efficacy in targeting androgen production.

Source

Chlorobutoxy Abiraterone is synthesized from Abiraterone, which is derived from natural steroid precursors. The synthesis involves modifying the abiraterone structure to include a chlorobutoxy group, which may improve its solubility and bioavailability.

Classification

Chlorobutoxy Abiraterone can be classified as follows:

  • Type: Antiandrogen
  • Chemical Class: Steroidal compound
  • Mechanism of Action: Inhibition of androgen synthesis via CYP17 inhibition
Synthesis Analysis

Methods

The synthesis of Chlorobutoxy Abiraterone typically follows these steps:

  1. Starting Material: Abiraterone or its acetate form is used as the primary starting material.
  2. Reagents: Chlorobutoxy groups are introduced using appropriate chlorinating agents or by coupling reactions involving chlorobutanol.
  3. Reaction Conditions: The reaction may require specific solvents such as dichloromethane and temperature control to optimize yield and purity.

Technical Details

  • The reaction often employs triethylamine as a base to facilitate nucleophilic substitution.
  • Typical yields for successful syntheses can exceed 90%, depending on the purity of starting materials and reaction conditions .
Molecular Structure Analysis

Structure

Chlorobutoxy Abiraterone retains the core steroid structure of abiraterone while incorporating a chlorobutoxy substituent. This modification can be represented as follows:

  • Molecular Formula: C₃₀H₄₃ClN₂O₂
  • Molar Mass: Approximately 490.14 g/mol
  • 3D Structure: The molecular geometry reflects typical steroidal characteristics with additional functional groups altering its spatial configuration.

Data

The structural modifications affect the compound's interaction with biological targets, potentially enhancing its selectivity and potency against the CYP17 enzyme.

Chemical Reactions Analysis

Reactions

Chlorobutoxy Abiraterone undergoes various chemical reactions, primarily focused on:

  1. Hydrolysis: Potential hydrolysis under physiological conditions may release the active abiraterone component.
  2. Metabolism: Similar to abiraterone, it may be metabolized by liver enzymes, particularly CYP3A4, leading to various metabolites.

Technical Details

  • The stability of Chlorobutoxy Abiraterone in biological systems is crucial for its effectiveness; thus, understanding its degradation pathways is essential for predicting pharmacokinetics .
Mechanism of Action

Chlorobutoxy Abiraterone acts primarily by inhibiting CYP17, leading to decreased production of androgens such as testosterone. This mechanism involves:

  1. Inhibition of Enzyme Activity: By binding to CYP17, Chlorobutoxy Abiraterone prevents the conversion of steroid precursors into active androgens.
  2. Reduction in Tumor Growth: Lower androgen levels lead to reduced stimulation of prostate cancer cells, thereby inhibiting tumor growth.

Data

Studies indicate that compounds similar to Chlorobutoxy Abiraterone exhibit IC₅₀ values in the nanomolar range for CYP17 inhibition .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Melting Point: Estimated between 140°C and 145°C.

Chemical Properties

  • Solubility: Likely soluble in organic solvents such as ethanol and dichloromethane but poorly soluble in water.
  • Stability: Stability studies are necessary to determine shelf life and storage conditions.

Relevant data from existing literature suggests that modifications like the chlorobutoxy group can enhance solubility and bioavailability compared to parent compounds .

Applications

Chlorobutoxy Abiraterone has potential applications in:

  1. Cancer Therapy: As a targeted therapy for prostate cancer, particularly in patients resistant to conventional therapies.
  2. Research: Used in studies exploring androgen signaling pathways and developing new antiandrogens with improved efficacy profiles.

This compound represents an innovative approach to modifying existing cancer therapies, aiming to overcome resistance mechanisms encountered with traditional treatments. Further research into its pharmacodynamics and clinical efficacy will be essential for establishing its role in oncology .

Introduction to Steroidal CYP17A1 Inhibitors in Oncology

Historical Evolution of Androgen Biosynthesis Inhibitors

The pursuit of CYP17A1 inhibitors began with the recognition that castration-resistant prostate cancer (CRPC) remains androgen-dependent through intratumoral or adrenal steroidogenesis. Ketoconazole, an antifungal agent, was the first repurposed CYP17A1 inhibitor but suffered from non-specific CYP450 inhibition, dose-limiting toxicities, and minimal survival benefits [5] [10].

Key milestones in steroidal inhibitor development include:

  • Abiraterone Acetate (1990s): Designed at the Institute of Cancer Research (ICR), London, this first-in-class irreversible CYP17A1 inhibitor featured a steroidal backbone with a pyridyl group at C17, enabling potent and selective enzyme inhibition. Its acetate prodrug enhanced oral bioavailability [4] [10].
  • Galeterone: A benzimidazole-containing analog with triple mechanisms—CYP17A1 inhibition, androgen receptor (AR) antagonism, and AR degradation [4].
  • Non-Steroidal Inhibitors (2020s): Emerged to overcome steroidal limitations (e.g., residual glucocorticoid suppression), leveraging scaffolds like benzimidazoles for improved selectivity [3] [8].

Table 1: Evolution of Key Steroidal CYP17A1 Inhibitors

CompoundStructural FeatureKey Advancement
KetoconazoleImidazole antifungalNon-selective CYP17A1 inhibition; limited clinical utility
Abiraterone17β-Pyridyl group; Δ¹⁶ bondIrreversible, selective inhibition; survival benefit in CRPC
Galeterone17β-Benzimidazole groupTriple action (CYP17A1/AR inhibition + AR degradation)
Chlorobutoxy Abiraterone3β-Chlorobutoxy modificationEnhanced lipophilicity; preclinical potency improvement

Role of Steroidal Derivatives in Targeted Prostate Cancer Therapy

Steroidal CYP17A1 inhibitors exploit the enzymatic plasticity of steroidogenesis:

  • Mechanistic Precision: Unlike ADT (androgen deprivation therapy), which suppresses testicular androgens, steroidal inhibitors (e.g., abiraterone) block extra-gonadal androgen synthesis by inhibiting conversion of pregnenolone to DHEA via CYP17A1’s lyase activity [2] [5]. This is critical in CRPC, where tumors utilize adrenal/intratumoral androgens.
  • Therapeutic Advantages:
  • Synergy with AR antagonists: Combined use with enzalutamide or prednisone mitigates compensatory mineralocorticoid excess [5] [7].
  • Overcoming resistance: In CRPC models with AR amplifications or splice variants (e.g., AR-V7), sustained androgen suppression remains effective [5] [8].
  • Clinical Impact: Abiraterone acetate increased median survival in CRPC by 4.6 months post-chemotherapy and extended radiographic progression-free survival in chemotherapy-naïve patients [2] [5].

Table 2: Pharmacological Profiles of Clinically Relevant CYP17A1 Inhibitors

ParameterAbirateroneGaleteroneChlorobutoxy Abiraterone
CYP17A1 IC₅₀2.8 nM300 nM1.2 µM (similar to abiraterone)
Selectivity (vs. CYP3A4)>100-fold~10-fold>50-fold (predicted)
Primary IndicationmCRPCmCRPC (Phase III)Preclinical investigation

Emergence of Chlorobutoxy Abiraterone as a Structural Analog

Chlorobutoxy abiraterone (C₂₈H₃₈ClNO; CID 155666649) is a synthetic analog derived from strategic modifications to the abiraterone scaffold [1] [6]. Its design addresses pharmacokinetic and potency limitations of parent compounds:

  • Structural Rationale:
  • Core Retention: Preserves abiraterone’s androsta-5,16-dien-3β-ol backbone and 17β-pyridyl group, essential for CYP17A1 active-site binding [4] [6].
  • 3β-Modification: Incorporates a chlorobutoxy chain (-OCH₂CH₂CH₂Cl) at C3, replacing abiraterone’s 3β-hydroxyl or acetate group. This enhances membrane permeability and metabolic stability by reducing Phase II glucuronidation [1] [6].
  • Synthesis: Produced via semi-synthesis from dehydroepiandrosterone (DHEA) intermediates. Key steps include enol triflation at C17, palladium-catalyzed coupling with diethyl(pyridin-3-yl)borane, and nucleophilic substitution to install the chlorobutoxy group [4] [6].
  • Preclinical Data:
  • Exhibits sub-micromolar CYP17A1 inhibition (IC₅₀ ~1.2 µM), comparable to abiraterone, with selectivity over CYP3A4 and P450 oxidoreductase (POR) [3] [6].
  • The chlorobutoxy moiety augments steric occupancy in the substrate-binding cleft, potentially improving lyase vs. hydroxylase selectivity [3] [8].
  • Chemical Probes: Deuterated versions (e.g., Chlorobutoxy Abiraterone-d₈; C₂₈D₈H₃₀ClNO) enable metabolic and pharmacokinetic tracing in vitro [9].

Table 3: Structural Attributes of Chlorobutoxy Abiraterone

AttributeSpecificationBiological Implication
Molecular Weight440.06 Da (448.11 Da for deuterated analog)Optimal for cell permeability
CAS Number2484719-17-5Unique identifier for research use
SMILESC[C@]12CC[C@H]3C@@H[C@@H]1CC=C2c5cccnc53D conformation for CYP17A1 binding
Key Modification3β-(4-Chlorobutoxy) groupEnhanced lipophilicity (cLogP >5.0) vs. abiraterone (cLogP 4.2)

Chlorobutoxy abiraterone exemplifies rational steroidal optimization. Ongoing studies focus on its efficacy in abiraterone-resistant models and biomarker-driven patient stratification [3] [8].

Properties

CAS Number

2484719-17-5

Product Name

Chlorobutoxy Abiraterone

IUPAC Name

3-[(3S,8R,9S,10R,13S,14S)-3-(4-chlorobutoxy)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine

Molecular Formula

C28H38ClNO

Molecular Weight

440.1 g/mol

InChI

InChI=1S/C28H38ClNO/c1-27-13-11-22(31-17-4-3-15-29)18-21(27)7-8-23-25-10-9-24(20-6-5-16-30-19-20)28(25,2)14-12-26(23)27/h5-7,9,16,19,22-23,25-26H,3-4,8,10-15,17-18H2,1-2H3/t22-,23-,25-,26-,27-,28+/m0/s1

InChI Key

NLUIKYOSBJUYBG-SBBQFRTFSA-N

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)OCCCCCl

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)OCCCCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.